5-Chloro-3-(trifluoromethyl)picolinamide
Description
Contextualization of Halogenated Picolinamide (B142947) Scaffolds in Organic and Medicinal Chemistry
Picolinamide, a carboxamide derivative of picolinic acid, serves as a significant scaffold in medicinal chemistry. Its structure allows for diverse functionalization, enabling the modulation of physicochemical and biological properties. The introduction of halogen atoms—such as chlorine, fluorine, bromine, or iodine—onto this scaffold is a widely employed strategy in drug design and discovery. nih.govnih.gov Halogenation can profoundly alter a molecule's characteristics, including its metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govresearchgate.net
For a long time, halogens were incorporated into lead compounds primarily for their steric effects, using their bulk to occupy space within a target's binding site. nih.gov However, their role is now understood to be much more complex. Halogen atoms can participate in specific, favorable intermolecular interactions known as halogen bonds, which contribute to the stability of ligand-target complexes. nih.gov The strategic placement of halogens on a picolinamide framework can therefore enhance pharmacological profiles, improve efficacy, and serve as a point for further chemical diversification through cross-coupling reactions. researchgate.net This makes halogenated picolinamide scaffolds versatile platforms for developing new therapeutic agents and other bioactive molecules. google.comresearchgate.net
Significance of Trifluoromethyl and Chloro Substituents in Modulating Molecular Properties and Bioactivity
The specific substituents on the picolinamide ring—the trifluoromethyl (-CF₃) group and the chloro (-Cl) atom—are not arbitrary additions. Each plays a critical role in fine-tuning the molecule's behavior. mdpi.comrsc.org Incorporating these groups is a key strategy for transforming a basic compound into a more viable drug or agrochemical candidate. bohrium.comhovione.com
Table 2: Interactive Data on Substituent Effects
| Substituent | Key Property | Impact on Molecular Behavior | Common Application in Research |
|---|---|---|---|
| Trifluoromethyl (-CF₃) | Strong Electron-Withdrawing | Increases metabolic stability, enhances lipophilicity, improves binding affinity. mdpi.comnih.gov | Drug design, agrochemicals. bohrium.comwikipedia.org |
| Chloro (-Cl) | Electron-Withdrawing, Bioisostere | Increases physicochemical stability, modifies electronic properties, can improve target binding. rsc.orgrsc.org | Medicinal chemistry, drug development. nih.govresearchgate.net |
Overview of Principal Research Trajectories for 5-Chloro-3-(trifluoromethyl)picolinamide and its Derivatives
Research involving this compound and structurally related compounds primarily follows two major trajectories: agrochemical development and pharmaceutical discovery.
In the agrochemical industry , trifluoromethylpyridine derivatives are a significant class of compounds. nih.gov More than half of the pesticides launched in the last two decades have been fluorinated, and a substantial portion of these contain a trifluoromethyl group. nih.gov Research has shown that derivatives of trifluoromethylpyridine amides exhibit potent fungicidal and insecticidal activities. smolecule.comfrontiersin.org For instance, certain derivatives have demonstrated high efficacy against crop pathogens like Xanthomonas oryzae and Ralstonia solanacearum, in some cases outperforming commercial pesticides. smolecule.com The 3-chloro-5-(trifluoromethyl)pyridine (B1270821) residue has been a key component in the discovery of commercial fungicides. nih.gov
In the pharmaceutical field , this compound serves as a lead structure or building block for developing new therapeutic agents. smolecule.com The unique combination of the picolinamide scaffold with chloro and trifluoromethyl groups provides a foundation for creating molecules with potential biological activities. smolecule.com Studies on related trifluoromethyl-containing heterocyclic compounds have explored their potential as antifungal, antibacterial, and even anticancer agents. frontiersin.orgnih.govmdpi.com For example, novel trifluoromethyl pyrimidine (B1678525) derivatives have shown promising antifungal activity against pathogens like Botrytis cinerea and moderate insecticidal effects. frontiersin.orgresearchgate.net The structural features of this compound make it a valuable candidate for further pharmacological investigation and the synthesis of novel bioactive derivatives. smolecule.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4ClF3N2O |
|---|---|
Molecular Weight |
224.57 g/mol |
IUPAC Name |
5-chloro-3-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C7H4ClF3N2O/c8-3-1-4(7(9,10)11)5(6(12)14)13-2-3/h1-2H,(H2,12,14) |
InChI Key |
MJZOCJFNMVFTEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)C(=O)N)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes to 5-Chloro-3-(trifluoromethyl)picolinamide and Analogues
The construction of the this compound scaffold is achieved through several advanced synthetic routes, each with its own set of advantages and applications. These routes range from direct functionalization of the pyridine (B92270) ring to multi-step sequences starting from readily available precursors.
Direct Amination Approaches in Picolinamide (B142947) Synthesis
Direct amination of pyridine derivatives presents a streamlined approach to the synthesis of picolinamides. While specific examples for the direct amination of a precursor to this compound are not extensively detailed in the literature, the principles of direct amination on related structures are well-established. This methodology typically involves the reaction of a halo-pyridine with an amine source. For instance, the amination of 2-halogeno-trifluoromethyl-halogenopyridines can be a viable route to produce amino-pyridine intermediates, which are crucial for the synthesis of various agrochemicals and medicines. google.com The reaction of 2-halopyridines with amines can proceed via nucleophilic aromatic substitution (SNAr), particularly when the pyridine ring is activated by electron-withdrawing groups. researchgate.net However, less reactive pyridines may require catalytic conditions, such as palladium-catalyzed amination, to proceed efficiently. researchgate.net
Microwave-Assisted Synthetic Strategies for Enhanced Reaction Efficiency
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com In the context of picolinamide synthesis, microwave irradiation can be effectively employed for the direct amidation of picolinic acids with amines. nih.gov This approach, often conducted under solvent-free conditions and with catalytic amounts of reagents like ceric ammonium (B1175870) nitrate, offers a green and efficient alternative to traditional methods. mdpi.com The use of microwave energy can significantly enhance the rate of amide bond formation, making it an attractive strategy for the rapid synthesis of libraries of picolinamide analogues for screening purposes. nih.gov
| Reactants | Catalyst | Conditions | Outcome | Reference |
| Carboxylic Acid, Amine | Ceric Ammonium Nitrate (CAN) | Microwave, 160–165 °C, Solvent-free | High-yielding amide formation | mdpi.com |
| Quinaldic Acid, Substituted Anilines | None/Various Catalysts | Microwave, Solvent-free or in DMF/Chlorobenzene | Synthesis of quinoline-2-carboxanilides | nih.gov |
Palladium-Catalyzed Cross-Coupling Methods for Structural Diversification
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a versatile platform for the formation of carbon-carbon and carbon-heteroatom bonds. In the synthesis of picolinamide analogues, these methods are invaluable for introducing structural diversity. The Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, is a prominent method for the synthesis of arylamines from aryl halides. google.com This reaction could be applied to a suitably functionalized pyridine precursor to introduce the amino group necessary for the picolinamide synthesis.
Furthermore, palladium catalysis can be employed for the carbonylative coupling of halo-pyridines. For instance, the aminocarbonylation of iodopyridines with various amines in the presence of carbon monoxide and a palladium catalyst can yield picolinamides directly. mdpi.com This approach allows for the one-step introduction of the carboxamide group. The structural diversification of the picolinamide scaffold can also be achieved by applying Suzuki-Miyaura or Hiyama cross-coupling reactions to introduce various aryl or alkyl groups onto the pyridine ring, starting from a halogenated picolinamide intermediate. nih.govresearchgate.net
| Reaction Type | Reactants | Catalyst System | Product | Reference |
| Buchwald-Hartwig Amination | Aryl Chlorides, Amines | Pd₂(dba)₃ / YPhos Ligands | Arylamines | google.com |
| Aminocarbonylation | Iodopyridines, Amines, CO | Palladium Catalyst | Picolinamides | mdpi.com |
| Suzuki-Miyaura Coupling | Aryl Chlorides, Arylsulfonamidomethyl trifluoroborates | Palladium Catalyst | Sulfonamidomethyl-containing molecules | nih.gov |
Multi-Step Synthetic Sequences from Halogenated Pyridine Precursors
A robust and widely employed strategy for the synthesis of this compound involves a multi-step sequence starting from readily available halogenated pyridine precursors. A key intermediate in this pathway is 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209), which can be synthesized from precursors like 2-chloro-5-methylpyridine (B98176) through chlorination and subsequent fluorination. nih.gov
A common synthetic route proceeds through the following key steps:
Fluorination: 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) is converted to 2,3-dichloro-5-(trifluoromethyl)pyridine. This transformation is typically achieved through a halogen exchange reaction using a fluorinating agent. nih.gov
Selective Halogen Exchange: The 2-chloro substituent of 2,3-dichloro-5-(trifluoromethyl)pyridine can be selectively replaced by fluorine to yield 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine. This step is crucial for activating the 2-position for subsequent nucleophilic substitution. google.comgoogle.com
Cyanation: The 2-fluoro group is then displaced by a cyanide group to form 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile. This reaction is a key step in introducing the carbon atom that will become the amide carbonyl. google.comgoogle.com
Hydrolysis: The final step involves the hydrolysis of the nitrile group to the primary amide, yielding this compound. This transformation is a standard procedure in organic synthesis.
| Starting Material | Key Intermediates | Final Product | References |
| 2-Chloro-5-methylpyridine | 2,3-dichloro-5-(trichloromethyl)pyridine, 2,3-dichloro-5-(trifluoromethyl)pyridine | This compound | nih.gov |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | This compound | google.comgoogle.comgoogle.com |
Functional Group Interconversions and Derivatization Strategies
The synthesis of this compound can also be approached through the functional group interconversion of related precursors. These strategies often involve the manipulation of oxidation states of substituents on the pyridine ring.
Oxidation and Reduction Reactions of Related Aldehyde Precursors
An alternative synthetic route to picolinamides involves the oxidation of a methyl group at the 2-position of the pyridine ring to a carboxylic acid, followed by amidation. For instance, a 6-chloro-3-fluoro-2-methylpyridine (B3024696) can be oxidized to the corresponding 6-chloro-3-fluoro-2-pyridinecarboxylic acid using an oxidizing agent like potassium dichromate in the presence of a catalyst. google.com This picolinic acid can then be converted to the picolinamide through standard amide coupling reactions.
Conversely, the reduction of a nitrile precursor, such as 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile, can lead to the corresponding aminomethylpyridine. For example, the catalytic hydrogenation of 2-cyano-3-chloro-5-(trifluoromethyl)pyridine using Raney nickel in an acetic acid solvent yields 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate (B1210297). While this product is not the target picolinamide, it represents a key intermediate for other structurally related compounds and demonstrates a relevant functional group interconversion.
| Precursor | Reaction | Reagents | Product | Reference |
| 6-chloro-3-fluoro-2-methylpyridine | Oxidation | Potassium dichromate, Sodium tungstate, Crown ether | 6-chloro-3-fluoro-2-pyridinecarboxylic acid | google.com |
| 2-cyano-3-chloro-5-(trifluoromethyl)pyridine | Reduction (Catalytic Hydrogenation) | Raney nickel, Acetic acid | 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate |
Nucleophilic Substitution Reactions at the Chloro and Other Halogen Positions
The chlorine atom at the C-5 position of the pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for the structural modification of the picolinamide core. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the positions para (C-5) and ortho to the activating groups.
The success and regioselectivity of these substitution reactions are influenced by several factors, including the nature of the nucleophile, the reaction conditions (temperature, solvent), and the presence of a base. rsc.org Generally, strong nucleophiles are required to displace the chloro group.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile Type | Example Nucleophile | Product Type | Reaction Conditions |
|---|---|---|---|
| Oxygen | Phenoxides, Hydroxybenzaldehydes | Aryl ethers | Basic conditions (e.g., K₂CO₃, Cs₂CO₃), DMF or similar polar aprotic solvent. rsc.orgnih.gov |
| Sulfur | Thiols (e.g., 4-fluorothiophenol) | Thioethers | Basic conditions (e.g., sodium hydride). google.com |
| Nitrogen | Amines (e.g., phenothiazine (B1677639), piperidine), Phthalimide | N-aryl derivatives | Basic conditions, polar aprotic solvent. nih.govzenodo.org |
For instance, reactions with various phenothiazine derivatives in the presence of potassium carbonate in DMF have been shown to selectively substitute the para-fluorine atom in octafluorotoluene, a principle applicable to the chloro-substituent on the picolinamide ring. nih.gov Similarly, hydroxybenzaldehydes can act as effective nucleophiles to replace halogen atoms on perfluoropyridine rings, with selectivity being controlled by reaction conditions and stoichiometry. rsc.org The reaction of 2-chloropyrimidine (B141910) with nucleophiles like piperidine (B6355638) also demonstrates the facile displacement of halogens on heterocyclic rings. zenodo.org
Hydrolytic Transformations and Stability of the Amide Bond
The amide bond is generally stable, with an estimated half-life for spontaneous hydrolysis at neutral pH spanning hundreds of years. researchgate.net However, its stability can be significantly influenced by reaction conditions and the presence of adjacent functional groups. The hydrolysis of amide bonds can be catalyzed by acid or base. uregina.ca
Under strongly acidic or basic conditions, the amide bond in this compound can undergo hydrolysis to yield 5-chloro-3-(trifluoromethyl)picolinic acid and ammonia (B1221849). The rate of hydrolysis is dependent on pH, with distinct kinetic profiles for acid-catalyzed, water-catalyzed, and base-catalyzed mechanisms. uregina.ca
Certain structural features can lead to unexpected instability. For example, N-acylated amino acid amides can exhibit facile cleavage of an amide bond remote from the acyl group under mild acidic conditions, such as trifluoroacetic acid (TFA)/water mixtures at room temperature. nih.gov While native amide bonds are typically stable even in neat TFA, specific intramolecular interactions or electronic effects can lower the activation energy for hydrolysis. researchgate.netnih.gov The presence of the electron-withdrawing trifluoromethyl group on the picolinamide ring likely influences the electronic properties of the amide carbonyl, potentially affecting its susceptibility to nucleophilic attack by water or hydroxide (B78521) ions. However, without specific experimental data for this compound, its stability is presumed to be comparable to other robust aromatic amides under neutral conditions.
Condensation Reactions to Form Imines and Other Derivatives
Condensation reactions are fundamental in organic synthesis for forming carbon-nitrogen double bonds, such as those in imines (Schiff bases). organic-chemistry.org These reactions typically involve the reversible reaction of a primary amine with a carbonyl compound (aldehyde or ketone). nih.gov
The this compound molecule itself does not possess a primary amine or a carbonyl group suitable for direct imine formation. The amide nitrogen is significantly less nucleophilic than a primary amine and generally does not undergo condensation with aldehydes or ketones under standard conditions.
However, the picolinamide core can be incorporated into molecules that then undergo condensation reactions. For example, if the chloro group at the C-5 position were substituted with a nucleophile containing a primary amine (e.g., ethylenediamine), the resulting derivative could readily undergo condensation with an aldehyde.
The general mechanism for imine formation involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.gov This process is often catalyzed by acid or, in some cases, can be promoted by organocatalysts like pyrrolidine. organic-chemistry.org The reversibility of imine formation is a key characteristic; the reaction can be driven to completion by removing the water formed as a byproduct. nih.gov
Chemo- and Regioselective Modifications for Novel Architectures
Strategies for Introducing Sulfur-Containing Moieties
The introduction of sulfur-containing functional groups into organic molecules is a common strategy in medicinal chemistry to modulate properties like lipophilicity, metabolic stability, and target binding. nih.gov For this compound, the primary route for incorporating sulfur moieties is through nucleophilic aromatic substitution at the C-5 chloro position.
Various sulfur nucleophiles can be employed for this purpose:
Thiols (R-SH): In the presence of a base, thiols are converted to the more nucleophilic thiolates (R-S⁻), which can then displace the chloride to form thioethers (sulfides).
Sodium Hydrosulfide (NaSH): This reagent can be used to introduce a mercapto (-SH) group, which can then be further functionalized. mdpi.com
Disulfides (R-S-S-R): These can also serve as sulfur sources under specific reductive conditions.
A particularly relevant transformation is the introduction of the trifluoromethylthio (-SCF₃) group, which is known to enhance metabolic stability and lipophilicity due to its potent electron-withdrawing nature. researchgate.netx-mol.net Synthetic routes to introduce this group often involve either the direct introduction of a SCF₃ unit or the trifluoromethylation of a sulfur-containing precursor. researchgate.netx-mol.net For example, a precursor molecule with a thiol or disulfide group could be reacted with a trifluoromethylating agent.
Table 2: Synthesis of Sulfur Derivatives
| Sulfur Nucleophile | Reagent Example | Product Moiety |
|---|---|---|
| Thiolate | Benzylthiol + Base | Benzylthioether |
| Sulfide (B99878) | Sodium Sulfide (Na₂S) | Thioether (dimeric) |
The synthesis of various sulfide and disulfide derivatives of quinolinium salts from a mercapto-thione precursor highlights the versatility of sulfur functional groups in further chemical transformations. mdpi.com
Incorporation of N-Cyano Sulfonimide Groups
The N-cyano sulfonimide functional group is a bioisostere of a carboxylic acid and can be used to modulate the acidity and pharmacokinetic properties of a molecule. Incorporating this group onto the this compound scaffold would require a multi-step synthetic sequence, likely involving modification of the amide nitrogen.
A plausible synthetic strategy could involve:
Initial N-Functionalization: The amide nitrogen could potentially be reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. google.com This would form an N-sulfonylpicolinamide.
Introduction of the Cyano Group: Further transformation would be needed to append the cyano group to the sulfonamide nitrogen.
While direct incorporation onto the picolinamide nitrogen might be challenging, an alternative approach involves using a derivative, such as 4-amino-2-trifluoromethyl-benzonitrile, as a building block. google.com This amine could be acylated with 5-chloro-3-(trifluoromethyl)picolinoyl chloride to form a more complex amide. This resulting structure, containing a cyano and trifluoromethylphenyl group, could then be further modified to introduce a sulfonimide moiety.
Synthesis of Diaryl Urea (B33335) Derivatives Incorporating the Picolinamide Core
Diaryl urea derivatives are a significant class of compounds in medicinal chemistry, with several approved drugs, such as sorafenib, featuring this scaffold. nih.govnih.gov These molecules are often potent inhibitors of protein kinases. The diaryl urea moiety is an effective hydrogen-bonding motif, with the carbonyl oxygen acting as a proton acceptor and the two amide nitrogens acting as proton donors. researchgate.net
To synthesize a diaryl urea derivative incorporating the this compound core, the structure must first be modified to introduce a primary or secondary amine. A common strategy involves a linker, often an aryloxy group, connecting the picolinamide to another aromatic ring bearing an amino group.
A representative synthetic route could be:
Nucleophilic Aromatic Substitution: React this compound with an aminophenol (e.g., 4-aminophenol) under basic conditions. The phenoxide oxygen would displace the C-5 chlorine, forming an ether linkage and yielding 5-(4-aminophenoxy)-3-(trifluoromethyl)picolinamide.
Urea Formation: The resulting amine is then reacted with an appropriate aryl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) in a suitable solvent like DMSO. nih.gov This reaction directly forms the diaryl urea linkage. nih.govnih.gov
This modular approach allows for the synthesis of a diverse library of compounds by varying the aminophenol linker and the aryl isocyanate. documentsdelivered.com
Table 3: Key Reactants for Diaryl Urea Synthesis
| Picolinamide Derivative | Linker Example | Isocyanate Example | Resulting Product Class |
|---|---|---|---|
| This compound | 4-Aminophenol | 3-(Trifluoromethyl)phenyl isocyanate | Diaryl urea with picolinamide core. nih.gov |
Many synthesized diaryl ureas containing the 4-chloro-3-(trifluoromethyl)phenyl terminal moiety have demonstrated significant biological activity. nih.govresearchgate.net
Catalytic Approaches in the Synthesis of Picolinamide Systems
Catalytic methods are at the forefront of modern organic synthesis, providing pathways to complex molecules with high efficiency and selectivity. In the context of this compound, these approaches are crucial for the formation of the amide bond and the construction of the fluorinated pyridine ring.
Copper-Catalyzed Reactions in the Amidation Process
The formation of the amide bond in picolinamides can be effectively achieved through copper-catalyzed reactions. This approach often involves the direct coupling of a picolinic acid derivative with an amine source. Copper catalysts are attractive for this transformation due to their relatively low cost, low toxicity, and versatile reactivity.
The direct amidation of heteroaromatic carboxylic acids, including picolinic acids, can be challenging due to the potential for catalyst inhibition by the nitrogen-containing heterocycle. However, various copper-based catalytic systems have been developed to overcome these challenges. These systems typically employ a copper salt, such as copper(I) iodide (CuI) or copper(II) acetate (Cu(OAc)₂), in the presence of a suitable ligand and base. The ligand plays a crucial role in stabilizing the copper catalyst and facilitating the catalytic cycle.
While a specific copper-catalyzed protocol for the direct amidation of 5-chloro-3-(trifluoromethyl)picolinic acid with ammonia is not extensively detailed in the literature, related transformations provide insight into the potential reaction conditions. For instance, copper-catalyzed systems have been successfully employed for the amidation of various aromatic and heteroaromatic carboxylic acids. These reactions often require elevated temperatures and the use of a dehydrating agent to drive the reaction to completion.
A plausible synthetic route to this compound would involve the initial synthesis of the corresponding acyl chloride, 5-chloro-3-(trifluoromethyl)picolinoyl chloride, followed by its reaction with ammonia or an ammonia equivalent. The initial carboxylic acid, 5-chloro-3-(trifluoromethyl)picolinic acid, is a known compound, and its conversion to the acyl chloride can be achieved using standard reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The subsequent amidation is typically a straightforward nucleophilic acyl substitution.
| Catalyst System | Substrate Scope | General Conditions | Yield (%) |
| CuI / Ligand | Aromatic and Heteroaromatic Carboxylic Acids | Base, High Temperature | Moderate to High |
| Cu(OAc)₂ / Ligand | Benzoic Acid Derivatives | Dehydrating Agent, Inert Atmosphere | Good |
| Copper Nanoparticles | Various Carboxylic Acids | Solvent-free or High-boiling solvent | Variable |
This table represents general findings for copper-catalyzed amidation of carboxylic acids and may not be directly representative of the synthesis of this compound.
Rhodium-Catalyzed Cycloaddition for Fluorinated Picolinamide Derivatives
The construction of the trifluoromethyl-substituted pyridine ring, a key structural feature of this compound, can be elegantly achieved through rhodium-catalyzed cycloaddition reactions. The [2+2+2] cycloaddition of alkynes and nitriles is a powerful method for the synthesis of substituted pyridines. This atom-economical process allows for the rapid assembly of the pyridine core from simple, readily available starting materials.
In the context of synthesizing fluorinated picolinamide derivatives, this methodology would involve the cycloaddition of a trifluoromethyl-containing alkyne with another alkyne and a nitrile, which serves as the nitrogen source for the pyridine ring. The regioselectivity of the cycloaddition is a critical aspect, and it is often controlled by the nature of the rhodium catalyst and the substituents on the alkyne and nitrile partners.
For instance, rhodium(III)-catalyzed C-H functionalization has been utilized for the preparation of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This demonstrates the utility of rhodium catalysis in constructing fluorinated pyridine rings. While this specific example does not yield a trifluoromethyl group, it highlights the potential of rhodium catalysis in this area.
A more direct approach would involve the use of a trifluoromethylated alkyne in a [2+2+2] cycloaddition. For example, the reaction of a trifluoromethyl-substituted diyne with a nitrile in the presence of a rhodium catalyst could potentially lead to the desired trifluoromethyl-pyridine core. The other substituents, such as the chloro group, could be introduced either on the starting materials or through subsequent functionalization of the pyridine ring.
| Rhodium Catalyst | Reactants | Product Type | Key Features |
| [Rh(cod)₂]BF₄ / Ligand | Diynes, Nitriles | Substituted Pyridines | High atom economy, good functional group tolerance |
| [Cp*RhCl₂]₂ | α-Fluoro-α,β-unsaturated oximes, Alkynes | 3-Fluoropyridines | C-H activation, good regioselectivity |
| Rh(I) complexes | Alkynes, Nitriles | Substituted Pyridines | Milder reaction conditions |
This table illustrates the versatility of rhodium-catalyzed cycloadditions for pyridine synthesis and is intended to be representative of the general methodology.
The synthesis of this compound itself likely involves a multi-step sequence, where the key trifluoromethylated and chlorinated pyridine core is first assembled, potentially using methods analogous to those described for other trifluoromethylpyridines. nih.gov This intermediate would then be converted to the picolinamide through formation of the carboxylic acid and subsequent amidation.
Structure Activity Relationships Sar and Molecular Design
Influence of Halogenation on Biological Activity
The halogenation of the picolinamide (B142947) core is a key determinant of its bioactivity, with both the chlorine and trifluoromethyl substituents playing distinct and synergistic roles.
Role of the Chlorine Substituent in Modulating Bioactivity Profiles
The introduction of a chlorine atom into a molecule can significantly enhance its biological activity. eurochlor.org This enhancement is often attributed to an increase in the molecule's lipophilicity, which can lead to better partitioning into the lipophilic phases of cell membranes or through the lipophilic domains of proteins. researchgate.net In the context of 5-Chloro-3-(trifluoromethyl)picolinamide, the chlorine atom at the 5-position of the pyridine (B92270) ring is crucial for its bioactivity profile. The presence of chlorine can lead to improved features such as activity, selectivity, and safety. researchgate.net The positive effect of the chlorine substituent can be associated with this increased lipophilicity and the potential for non-bonding interactions of the chlorine atom within a biological target's binding site. researchgate.net The strategic placement of chlorine is a common strategy in drug discovery to develop safer, more selective, and more effective molecules. researchgate.net
Table 1: Influence of Chlorine Substitution on Physicochemical Properties
| Property | Effect of Chlorine Substitution | Reference |
| Lipophilicity | Generally increases | researchgate.net |
| Biological Activity | Can be substantially improved | eurochlor.orgresearchgate.net |
| Selectivity | Can be enhanced | researchgate.net |
| Safety | Can be improved | researchgate.net |
Impact of the Trifluoromethyl Group on Lipophilicity, Membrane Penetration, and Cellular Uptake
The trifluoromethyl (CF3) group at the 3-position of the pyridine ring significantly influences the compound's physicochemical properties, particularly its lipophilicity. Polyfluoroalkylation, such as the introduction of a CF3 group, typically increases lipophilicity. nih.gov This increased lipophilicity is a critical factor for membrane permeability, as bioactive compounds generally need to cross membranes to reach their site of action. researchgate.netresearchgate.net The octanol-water partition coefficient (log P), a measure of lipophilicity, has been shown to be an excellent proxy for membrane permeability. researchgate.netresearchgate.net Fluorination is a widely used strategy in modern drug discovery to optimize both log P and bioactivity simultaneously. nih.govresearchgate.net The presence of the trifluoromethyl group in this compound is therefore expected to enhance its ability to penetrate cellular membranes and be taken up by cells, thereby increasing its potential to interact with intracellular targets. Research has shown a strong correlation between log P values and membrane molar partitioning coefficients (log Kp), indicating that factors modulating lipophilicity similarly affect membrane permeability. researchgate.net
Table 2: Effect of Trifluoromethyl Group on Molecular Properties
| Property | Impact of Trifluoromethyl Group | Reference |
| Lipophilicity (log P) | Typically increases | nih.gov |
| Membrane Permeability | Generally enhanced | researchgate.netresearchgate.net |
| Cellular Uptake | Potentially increased | researchgate.net |
Picolinamide Backbone and Side Chain Modifications
The picolinamide scaffold itself, along with modifications to the pyridine ring and the amide linkage, provides a versatile platform for fine-tuning biological activity.
Substituent Effects on the Pyridine Ring and their Contributions to Bioactivity
The pyridine ring is a common heterocyclic structure in pharmaceuticals, and the nature and position of its substituents have a profound effect on the biological activity of the molecule. nih.gov In picolinamide derivatives, the substitution pattern on the pyridine ring can significantly influence their bioactivity. nih.gov For instance, the position of a substituent can alter the electron density on the pyridine ring, which in turn can affect its interaction with biological targets. mdpi.comresearchgate.net Structure-activity relationship studies on picolinamide antibacterials have demonstrated that repositioning of a nitrogen atom within the core structure can lead to dramatic changes in selectivity. nih.gov For example, a constitutional isomer of an active compound, achieved by moving a nitrogen atom, was found to be inactive against one bacterial strain but highly active against another, highlighting the exquisite control that substituent positioning on the pyridine ring offers. nih.gov The electronic interactions between substituents and the ring nitrogen are critical in determining the molecule's properties. rsc.org
Amide Linkage and Terminal Moiety Variations in Structure-Activity Studies
The amide linkage and the terminal moiety of picolinamide derivatives are key areas for modification in structure-activity relationship (SAR) studies. The picolinamide moiety can act as a directing group in chemical syntheses, allowing for the introduction of various functional groups. researchgate.net Variations in the amide portion of the molecule can significantly impact its biological activity. For instance, in the development of antimicrobial agents, modifications at the C-terminus of peptide conjugates, which can be achieved through manipulations of an amide linkage, have been a subject of SAR studies. frontiersin.org The synthesis of a series of benzamide (B126) and picolinamide derivatives has shown that the bioactivity of picolinamide derivatives can be stronger than that of their benzamide counterparts, indicating the importance of the pyridine nitrogen's position relative to the amide group. researchgate.net
Conformational Analysis and Elucidation of Bioactive Conformations
The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. Conformational analysis aims to identify the low-energy, biologically active conformation of a molecule. mdpi.com It is generally understood that drug-like molecules often bind to their protein targets in a conformation that is not necessarily the lowest energy state in solution. scispace.com The energy penalty for adopting this bioactive conformation is a key consideration in drug design. scispace.comfigshare.com Computational methods, such as those employing force fields and quantum mechanics, are used to explore the conformational landscape of bioactive molecules. mdpi.comnih.gov The goal is to identify the bioactive conformation from an ensemble of generated conformers. nih.gov For flexible molecules, the probability of finding the bioactive-like conformation within the conformer pool can be challenging. nih.gov The development of advanced computational techniques, such as those leveraging machine learning potentials, aims to improve the accuracy and efficiency of predicting bioactive conformations. chemrxiv.org
Rational Design Principles for Enhanced Bioactivity
The design of novel analogs of this compound with improved biological performance is guided by established medicinal chemistry strategies. These strategies often involve the integration of known active substructures and the application of computational tools to predict the effects of structural modifications.
A powerful strategy in drug design is the creation of hybrid molecules, which involves combining two or more pharmacophores—the essential steric and electronic features responsible for a molecule's biological activity—into a single entity. This approach aims to leverage the beneficial properties of each constituent part, potentially leading to compounds with dual modes of action, enhanced potency, or improved selectivity.
For instance, the picolinamide scaffold itself is a key component in numerous biologically active compounds. In the design of novel anticancer agents, researchers have synthesized hybrid molecules by incorporating (thio)urea and dithiocarbamate moieties into picolinamide derivatives nih.gov. This strategy resulted in compounds with potent inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. The picolinamide core serves as a versatile platform for the attachment of other pharmacophoric groups, allowing for the exploration of new chemical space and the development of multi-target agents.
Another example can be seen in the development of treatments for neurodegenerative diseases like Alzheimer's. Here, scientists have designed hybrid structures by linking the picolinamide core with a dimethylamine side chain. This was done to create molecules that could interact with both the catalytic and peripheral sites of acetylcholinesterase (AChE), an important enzyme in the progression of the disease researchgate.net.
The table below illustrates how different substructures, when combined with a core scaffold, can lead to varied biological activities.
| Core Scaffold | Integrated Substructure/Pharmacophore | Resulting Biological Activity |
| Picolinamide | (Thio)urea/Dithiocarbamate | Anticancer (VEGFR-2 inhibition) |
| Picolinamide | Dimethylamine side chain | Acetylcholinesterase inhibition |
| Pyrazole | Trifluoromethylphenyl | Antibacterial |
| Indole | Various N-substituents | Anticancer |
Computational chemistry plays a pivotal role in modern drug discovery by enabling the rapid assessment of large numbers of virtual compounds and providing insights into their potential biological activity. These in silico methods are instrumental in deriving structure-activity relationships (SAR) and optimizing lead compounds.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For picolinamide derivatives designed as VEGFR-2 inhibitors, molecular docking studies have been used to visualize the binding mode and identify key interactions within the receptor's active site nih.gov. Such studies can explain the observed activity of a series of compounds and guide the design of new analogs with improved binding affinity. For a hypothetical target of this compound, docking simulations would be employed to understand how the chloro and trifluoromethyl substituents contribute to binding and to predict more effective substitution patterns.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are developed by analyzing a dataset of molecules with known activities and can then be used to predict the activity of new, untested compounds. For example, QSAR studies on piperidine (B6355638) derivatives have successfully established relationships between 3D and 2D molecular descriptors and their inhibitory concentrations (IC50) against cancer cell lines nih.govresearchgate.net. A similar approach could be applied to a series of this compound analogs to build a predictive model for their bioactivity.
The general workflow for a computational SAR study is outlined in the table below.
| Step | Description | Computational Tools Used |
| 1. Dataset Preparation | A set of molecules with known biological activity is collected and their 3D structures are generated. | Chemical drawing software, molecular mechanics force fields. |
| 2. Descriptor Calculation | A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each molecule. | Specialized QSAR software packages. |
| 3. Model Building | Statistical methods are used to build a mathematical model that correlates the descriptors with biological activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), machine learning algorithms. |
| 4. Model Validation | The predictive power of the QSAR model is assessed using internal and external validation techniques. | Cross-validation, prediction on an external test set. |
| 5. Virtual Screening & Design | The validated model is used to predict the activity of new, virtual compounds to prioritize them for synthesis. | QSAR models, virtual libraries of compounds. |
Pharmacophore Modeling: This method involves identifying the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target nih.gov. A pharmacophore model can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of active molecules (ligand-based). This model then serves as a 3D query to screen large compound libraries for novel scaffolds that fit the pharmacophoric requirements. This approach could be instrumental in identifying new classes of compounds that mimic the binding mode of this compound.
Through the iterative application of these rational design principles and computational tools, medicinal chemists can systematically refine the structure of lead compounds like this compound to achieve the desired biological activity and drug-like properties.
Advanced Spectroscopic and Computational Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of Novel Derivatives
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of different nuclei, a complete picture of the molecular framework and the connectivity of its atoms can be assembled.
Proton (¹H) NMR spectroscopy provides critical information about the chemical environment of hydrogen atoms in a molecule. In the analysis of picolinamide (B142947) derivatives, the aromatic protons on the pyridine (B92270) ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic system. For instance, in the derivative N-(5-chloro-2-(trifluoromethyl)phenyl)picolinamide, key signals include a singlet for the amide proton (N-H) often observed at a high chemical shift (δ > 10 ppm), along with distinct multiplets for the protons on both the picolinamide and phenyl rings. wiley-vch.de The coupling constants (J values) between adjacent protons are crucial for determining their relative positions (ortho, meta, para). For example, a typical ortho coupling on an aromatic ring is in the range of 7–9 Hz. wiley-vch.de
Table 1: Representative ¹H NMR Data for a Picolinamide Derivative
| Compound | Proton Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| N-(5-bromo-2-(trifluoromethyl)phenyl)picolinamide | NH | 10.71 | s | - |
| Pyridine-H | 8.65 | d | 4.2 | |
| Phenyl-H | 8.89 | s | - | |
| Pyridine-H | 8.28 | d | 7.8 | |
| Pyridine-H | 7.92 | td | 7.7, 1.6 | |
| Phenyl-H | 7.51 | t | 7.4 |
Data sourced from a study on related picolinamide derivatives. wiley-vch.de
Carbon-13 (¹³C) NMR spectroscopy maps the carbon backbone of a molecule. The chemical shifts of carbon atoms are indicative of their hybridization and chemical environment. In derivatives of 5-Chloro-3-(trifluoromethyl)picolinamide, the carbonyl carbon (C=O) of the amide group is typically found significantly downfield, often in the range of δ 160–165 ppm. wiley-vch.de The carbon atom of the trifluoromethyl (-CF₃) group is observed as a characteristic quartet due to coupling with the three fluorine atoms (¹JCF), with a large coupling constant of approximately 273 Hz. wiley-vch.de Aromatic carbons appear between δ 115 and 150 ppm, and their specific assignments are often aided by 2D NMR techniques. The carbon atoms attached to electronegative atoms like chlorine or the nitrogen of the pyridine ring are shifted accordingly.
Table 2: Representative ¹³C NMR Data for a Picolinamide Derivative
| Compound | Carbon Signal | Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |
|---|---|---|---|
| N-(2-(trifluoromethyl)phenyl)picolinamide | C=O | 161.40 | - |
| Pyridine-C | 148.31, 147.31, 136.64, 125.71, 121.47 | - | |
| Phenyl-C (C-CF₃) | 118.83 | q, 30.3 | |
| CF₃ | 123.12 | q, 273.4 |
Data sourced from a study on related picolinamide derivatives. wiley-vch.de
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. mdpi.com Given the presence of the trifluoromethyl (-CF₃) group, ¹⁹F NMR is essential for characterizing these molecules. The -CF₃ group on the pyridine ring typically appears as a sharp singlet in the proton-decoupled spectrum. mdpi.com Its chemical shift provides information about the electronic environment of the pyridine ring. For many trifluoromethyl-substituted pyridines and related aromatic systems, the ¹⁹F signal for the CF₃ group is often found in the range of δ -60 to -68 ppm relative to a standard like CFCl₃. wiley-vch.dersc.org This technique is particularly valuable for confirming the successful incorporation of the fluorine-containing moiety into the molecular structure.
While 1D NMR spectra identify the types of protons and carbons present, 2D NMR experiments are necessary to establish the connectivity between them. sigmaaldrich.com
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net It is instrumental in definitively assigning which proton is bonded to which carbon, resolving ambiguities from 1D spectra alone. For example, the aromatic protons of the picolinamide ring can be unambiguously assigned to their corresponding carbon atoms.
Mass Spectrometry (MS) for Accurate Mass Determination and Purity Assessment of Synthesized Compounds
Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and assess its purity.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental composition. By comparing the experimentally measured exact mass to the calculated mass for a proposed molecular formula, researchers can confirm the identity of a synthesized derivative with a high degree of confidence. For example, in the characterization of N-(5-chloro-2-(trifluoromethyl)phenyl)picolinamide, an HRMS (ESI) experiment would yield a found m/z value that closely matches the calculated value for its protonated molecular ion [M+H]⁺, thereby verifying its elemental formula (C₁₃H₈ClF₃N₂O). wiley-vch.de
Table 3: Representative HRMS Data for a Picolinamide Derivative
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
|---|---|---|---|
| N-(2-(trifluoromethyl)phenyl)picolinamide | C₁₃H₉F₃N₂O | 267.0740 | 267.0742 |
| N-(5-bromo-2-(trifluoromethyl)phenyl)picolinamide | C₁₃H₈BrF₃N₂O | 344.9845 | 344.9845 |
Data sourced from a study on related picolinamide derivatives. wiley-vch.de
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Evaluation and Reaction Monitoring
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of this compound. This hyphenated technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry.
For purity evaluation, a reversed-phase HPLC method is typically developed. The sample containing this compound is injected into the system, where it travels through a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the components. Due to its specific polarity, the target compound will have a characteristic retention time. The high sensitivity of the mass spectrometer allows for the detection of trace-level impurities, which would appear as separate peaks in the chromatogram.
In reaction monitoring, LC-MS is used to track the progress of the synthesis of this compound. Small aliquots of the reaction mixture are taken at different time intervals and analyzed. This allows researchers to observe the depletion of starting materials and the formation of the desired product in near real-time. By quantifying the relative peak areas, the reaction conversion and yield can be estimated, enabling optimization of reaction conditions such as temperature, time, and catalyst loading. nih.gov The mass spectrometer is often operated in a multiple reaction monitoring (MRM) mode for enhanced selectivity and quantification, targeting the specific mass-to-charge ratio (m/z) of the precursor and product ions of the compound. umb.edu
Table 1: Illustrative LC-MS Parameters for Analysis of this compound
| Parameter | Setting |
|---|---|
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| MS System | API 5000 or equivalent triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition | (Hypothetical) Precursor Ion [M+H]⁺ → Product Ion |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of molecular structure and detailed information about the three-dimensional arrangement of atoms and molecules in the solid state. While the crystal structure for this compound itself is not publicly available, the structure of its immediate precursor, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, offers significant insights into the expected molecular geometry and intermolecular interactions. researchgate.net
In the reported structure of the precursor, the pyridine ring is essentially planar. researchgate.net The substituents—the chlorine atom, the trifluoromethyl group, and the carboxylic acid group—lie close to this plane. The C-F bond lengths of the trifluoromethyl group average around 1.335 Å. nih.gov It is expected that the picolinamide derivative would adopt a similar conformation, with the carboxamide group also being nearly co-planar with the pyridine ring to maximize conjugation.
Table 2: Crystallographic Data for the Related Compound 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₃ClF₃NO₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.8837(5) |
| b (Å) | 14.1634(14) |
| c (Å) | 15.3120(15) |
| α (°) | 92.667(5) |
| β (°) | 100.364(5) |
| γ (°) | 99.475(5) |
| Volume (ų) | 1234.2(2) |
| Z | 6 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful non-destructive technique for identifying the functional groups present in a molecule. surfacesciencewestern.com Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.
For this compound, the FTIR and Raman spectra would exhibit distinct peaks corresponding to its constituent parts:
Amide Group: The C=O stretching vibration (Amide I band) is expected to appear as a strong band in the IR spectrum, typically around 1650-1680 cm⁻¹. The N-H stretching vibrations of the primary amide would produce one or two bands in the 3200-3400 cm⁻¹ region. The N-H bending vibration (Amide II band) would be visible around 1600-1640 cm⁻¹. mdpi.com
Trifluoromethyl Group: The C-F stretching vibrations are very strong in the IR spectrum and typically appear in the 1100-1300 cm⁻¹ range.
Pyridine Ring: The C=C and C=N stretching vibrations of the aromatic ring would give rise to a series of bands between 1400 and 1600 cm⁻¹.
C-Cl Bond: The C-Cl stretching vibration is expected in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.
Raman spectroscopy provides complementary information. While C=O and N-H stretches are visible, non-polar bonds and aromatic ring vibrations often produce stronger Raman signals than IR signals. surfacesciencewestern.comresearchgate.net The combination of both techniques provides a comprehensive vibrational analysis, confirming the presence of all key functional groups and thus verifying the molecular structure. nih.gov
Table 3: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3200 - 3400 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Amide (-C=O) | C=O Stretch (Amide I) | 1650 - 1680 |
| Amide (-NH₂) | N-H Bend (Amide II) | 1600 - 1640 |
| Pyridine Ring | C=C / C=N Ring Stretches | 1400 - 1600 |
| Trifluoromethyl (-CF₃) | C-F Stretches | 1100 - 1300 |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis in Biomolecular Binding Contexts
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The this compound molecule itself is achiral and therefore does not exhibit a CD spectrum. However, CD spectroscopy becomes a highly valuable tool for studying its interactions with chiral biological macromolecules, such as proteins or DNA.
When a small molecule like this picolinamide derivative binds to a protein, it can perturb the protein's secondary structure (e.g., α-helices, β-sheets). nih.gov These structural elements give rise to a characteristic CD spectrum in the far-UV region (190-250 nm). nih.gov Any changes in the protein's conformation upon binding of the ligand will result in a change in its CD spectrum. By monitoring these spectral changes, researchers can gain insights into the binding mechanism and the effect of the ligand on the protein's structure.
Furthermore, if the ligand binds in a specific, constrained orientation within the chiral environment of the protein's binding pocket, an "induced CD" spectrum for the ligand itself may be observed in the near-UV region (250-350 nm), where the aromatic pyridine ring absorbs light. The appearance of such a signal provides strong evidence of binding and can yield information about the binding environment.
Quantum Chemical Calculations and Molecular Dynamics Simulations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. niscpr.res.in For this compound, DFT calculations, often using a hybrid functional like B3LYP with a basis set such as 6-311+G(d,p), can be performed to predict its properties. journaleras.com
First, a geometry optimization is performed to find the lowest energy conformation of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles. These can be compared with experimental data from X-ray crystallography. Subsequently, various electronic properties can be calculated:
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap between them (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. niscpr.res.in
Molecular Electrostatic Potential (MEP): An MEP map can be generated, which visualizes the charge distribution on the molecule's surface. Electron-rich regions (negative potential), such as around the carbonyl oxygen and pyridine nitrogen, are identified as likely sites for electrophilic attack, while electron-poor regions (positive potential) are susceptible to nucleophilic attack.
Table 4: Hypothetical Molecular Properties of this compound from DFT Calculations
| Property | Description | Predicted Outcome |
|---|---|---|
| Optimized Geometry | Lowest energy 3D structure | Pyridine ring and amide group are nearly co-planar |
| HOMO Energy | Energy of the highest occupied molecular orbital | A negative value, indicating ionization potential |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | A less negative value, indicating electron affinity |
| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | A value in eV, indicating chemical reactivity |
| Dipole Moment | Measure of molecular polarity | A non-zero value, indicating an asymmetric charge distribution |
| MEP Map | Electrostatic potential surface | Negative potential localized on O and N atoms; positive potential on amide H atoms |
Natural Bond Orbital (NBO) analysis is a computational technique that examines the filled and unfilled orbitals of a molecule to provide a detailed picture of intramolecular bonding and charge delocalization. It translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive Lewis-like structure of localized bonds and lone pairs.
For this compound, NBO analysis can quantify hyperconjugative interactions, which contribute to molecular stability. These are donor-acceptor interactions where electron density is delocalized from a filled (donor) NBO (like a lone pair or a bonding orbital) to an empty (acceptor) NBO (typically an antibonding orbital). For instance, NBO analysis could reveal the delocalization of a lone pair from the amide nitrogen atom into the antibonding π* orbital of the adjacent carbonyl group. The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). Larger E(2) values indicate stronger electronic delocalization and greater stabilization of the molecule.
HOMO/LUMO Energy Analysis for Reactivity Prediction
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental in predicting a molecule's chemical reactivity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller energy gap generally suggests that a molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govmdpi.com This analysis helps in understanding the electron-donating (HOMO) and electron-accepting (LUMO) capabilities of a molecule, which are crucial for predicting its behavior in chemical reactions. mdpi.com
For related, but distinct, compounds like Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate, a HOMO-LUMO energy gap of 4.6255 eV was calculated, indicating its potential for high reactivity. nih.gov However, without specific DFT calculations for this compound, its electronic properties and reactivity profile, as determined by this method, remain uncharacterized in published research.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. These simulations can reveal important information about the conformational stability of a molecule by exploring its potential energy surface. By simulating the interactions of the molecule with its environment (e.g., a solvent like water) or with biological targets like proteins, MD can predict the most stable conformations and the dynamics of these interactions. researchgate.net
This type of analysis is crucial for drug design and materials science, as it helps to understand how a molecule will behave in a specific environment. For instance, MD simulations can determine how a molecule like this compound might bind to a receptor, providing insights into its potential biological activity. Despite the utility of this technique, specific studies applying molecular dynamics simulations to this compound have not been reported in the available scientific literature.
While the methodologies for these advanced computational studies are well-established, their specific application to this compound has not yet been detailed in publicly available research. Therefore, a quantitative and detailed discussion under these specific subheadings is not possible at this time.
Research Applications Beyond Specific Bioactivity
Role as a Versatile Synthetic Intermediate in Fine Chemical Synthesis
5-Chloro-3-(trifluoromethyl)picolinamide serves as a key organic building block in the synthesis of more complex molecules. bldpharm.comfluorochem.co.uk The presence of multiple reactive sites—the chloro group, the trifluoromethyl group, and the picolinamide (B142947) moiety—allows for diverse chemical transformations, making it a versatile precursor in multi-step synthetic pathways. ontosight.ai
Trifluoromethylpyridine (TFMP) derivatives are crucial structural motifs in the agrochemical industry. nih.govresearchgate.net The synthesis of many crop-protection products relies on intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), which shares structural similarities with the picolinamide . nih.govresearchgate.net Compounds containing the trifluoromethylpyridine core have been developed into a range of agrochemicals, including herbicides and insecticides. nih.govevitachem.com The specific arrangement of the chloro and trifluoromethyl groups on the pyridine (B92270) ring in this compound makes it a valuable starting material for creating new agrochemical candidates with potentially enhanced efficacy or novel modes of action. nih.govresearchgate.net
Table 1: Related Trifluoromethylpyridine Intermediates in Agrochemical Synthesis
| Compound Name | Role in Synthesis | Reference Agrochemical Class |
| 2-Chloro-5-(trifluoromethyl)pyridine | Key intermediate | Herbicides (e.g., Fluazifop) |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Chemical intermediate | Various crop-protection products |
| 3-Chloro-5-(trifluoromethyl)pyridine (B1270821) | Precursor/Intermediate | Pesticides |
This table presents examples of structurally similar compounds used in agrochemical synthesis to illustrate the utility of the trifluoromethylpyridine scaffold.
The incorporation of chlorine and trifluoromethyl groups into organic molecules is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. nih.gov As a fluorinated building block, this compound provides a scaffold for synthesizing more complex active pharmaceutical ingredients (APIs). fluorochem.co.ukossila.com The picolinamide class of compounds has been investigated for various therapeutic properties, and this specific derivative serves as a starting point for creating novel pharmaceutical candidates. ontosight.ai Its structure can be strategically modified to interact with specific biological targets, contributing to the discovery of new drugs. nih.gov
Development of Biochemical Probes and Research Tools
While specific examples of this compound being used as a biochemical probe are not extensively documented, its structural features are amenable to such applications. The pyridine core can be functionalized to attach reporter groups, such as fluorescent tags or biotin, allowing for the tracking and visualization of molecular interactions within biological systems. The trifluoromethyl group can also serve as a useful spectroscopic marker in ¹⁹F NMR studies, a powerful technique for investigating drug binding and protein interactions without the background noise typical of ¹H NMR.
Exploration in Materials Science for Fluorine-Containing Molecules
Fluorinated organic molecules are of significant interest in materials science due to the unique properties conferred by fluorine atoms, including high thermal stability, chemical resistance, and distinct electronic characteristics. fluorochem.co.uk Molecules containing trifluoromethyl groups are utilized as building blocks for creating advanced materials such as polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The combination of a trifluoromethyl group and a heterocyclic aromatic ring in this compound suggests its potential as a monomer or precursor for developing novel fluorine-containing materials with specialized optical or electronic properties. bldpharm.com
Strategies for Prodrug Formulations and Polymer Conjugates in Research Platforms
To improve the therapeutic potential of a molecule, researchers often explore prodrug and polymer conjugate strategies.
A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. nih.gov For a molecule like this compound, the amide group could be modified, for instance, by creating ester analogues, to enhance properties like cell permeability or to achieve targeted release. nih.gov
Polymer-drug conjugates involve covalently attaching a therapeutic agent to a polymer backbone, such as polyethylene (B3416737) glycol (PEG). nih.gov This strategy can improve a drug's solubility, extend its circulation half-life, and reduce immunogenicity. nih.gov The picolinamide structure could be linked to a polymer, often via a biodegradable spacer, to create a macromolecular therapeutic system. nih.gov This approach allows for controlled release of the active molecule and can leverage the enhanced permeability and retention (EPR) effect for targeted delivery to tumor tissues. nih.gov
Table 2: Investigational Strategies for Drug Delivery
| Strategy | Description | Potential Application to this compound |
| Prodrug Formulation | Chemical modification of a drug to form an inactive precursor that is activated in vivo. | Modification of the amide group to alter solubility or facilitate targeted release. |
| Polymer Conjugation | Covalent attachment of a drug to a polymer backbone. | Linking the molecule to a biocompatible polymer to improve pharmacokinetics and enable controlled delivery. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
